

Solubility profile of chelidamic acid hydrate in various solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate

Cat. No.: B185893

[Get Quote](#)

Solubility Profile of Chelidamic Acid Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of chelidamic acid hydrate in various solvents. The information is intended to support research, development, and formulation activities involving this compound. This document outlines available solubility data, details established experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Introduction to Chelidamic Acid Hydrate

Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is a heterocyclic compound that crystallizes from aqueous solutions as a monohydrate.^[1] It is a versatile molecule with applications in coordination chemistry and as a biological inhibitor. Understanding its solubility in different solvent systems is crucial for its application in drug discovery and development, enabling proper formulation, and ensuring bioavailability.

Quantitative Solubility Data

The following table summarizes the available quantitative and semi-quantitative solubility data for chelidamic acid hydrate in various solvents. It is important to note that comprehensive

solubility data across a wide range of organic solvents and temperatures is not extensively reported in publicly available literature. The data presented here is compiled from various sources, including chemical supplier technical data sheets and scientific publications.

Solvent System	Temperature (°C)	Solubility (g/L)	Solubility (mg/mL)	Notes
1 M Ammonium Hydroxide (NH ₄ OH)	Not Specified	50	50	Clear to slightly hazy solution. [2]
Dimethyl Sulfoxide (DMSO)	Not Specified	≥15	≥15	[2]
Water (H ₂ O)	Not Specified	1	1	[3]
Water (H ₂ O)	Not Specified	"Very soluble"	"Very soluble"	Contradictory data exists, suggesting solubility may be higher under specific conditions (e.g., pH). [4]
Ethanol	Not Specified	Data not available	Data not available	
Methanol	Not Specified	Data not available	Data not available	
Acetone	Not Specified	Data not available	Data not available	

Note: The solubility of chelidamic acid in aqueous solutions is known to be pH-dependent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of chelidamic acid hydrate can be determined using the widely accepted shake-flask method. This protocol provides a reliable means of obtaining thermodynamic solubility data.

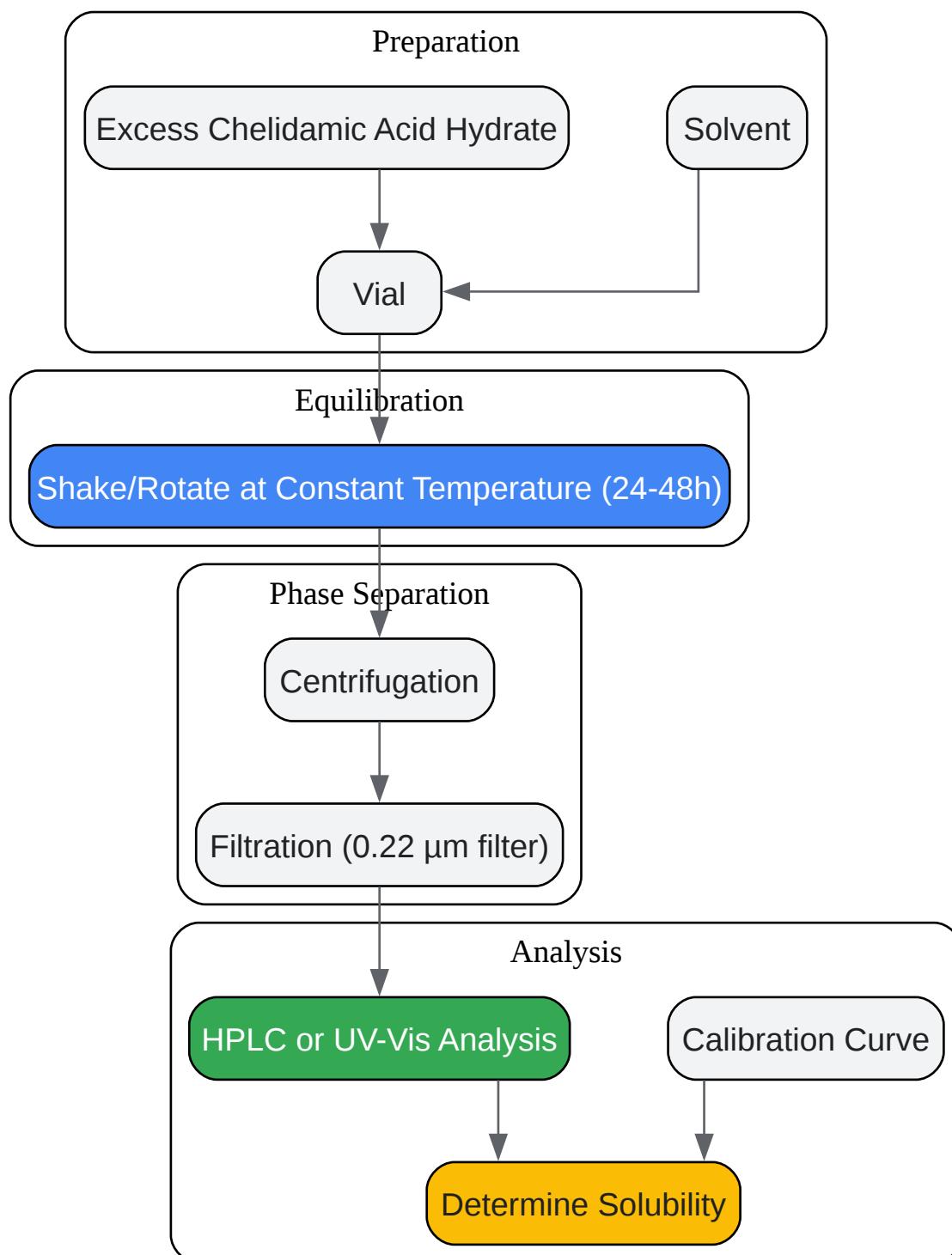
3.1. Materials

- Chelidamic Acid Hydrate (solid)
- Selected Solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, pH buffers)
- Scintillation vials or flasks with airtight seals
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μ m PTFE or PVDF)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

3.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of chelidamic acid hydrate to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:

- Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.


- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to sediment.
 - To completely separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
 - Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
- Quantification:
 - Prepare a series of standard solutions of chelidamic acid hydrate of known concentrations in the same solvent.
 - Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
 - Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.
 - Determine the concentration of chelidamic acid hydrate in the saturated solution by interpolating its analytical response on the calibration curve.

3.3. Data Analysis

The solubility is expressed as the concentration of chelidamic acid hydrate in the saturated solution, typically in units of g/L or mg/mL.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the experimental protocol and potential relationships, the following diagrams are provided in the DOT language for Graphviz.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the equilibrium solubility of chelidamic acid hydrate.

Note on Signaling Pathways: Chelidamic acid and its derivatives are known to interact with various biological targets, but a universally recognized, single signaling pathway is not defined. It is known to be an inhibitor of glutamate decarboxylase. A diagram for a specific signaling pathway would require a more focused topic on its mechanism of action in a particular biological context.

Conclusion

This technical guide provides the currently available solubility data for chelidamic acid hydrate and a detailed protocol for its experimental determination. The limited availability of comprehensive quantitative solubility data in a wide range of organic solvents highlights an area for future research. The provided experimental workflow offers a robust methodology for researchers to generate reliable solubility data, which is essential for the continued development and application of chelidamic acid hydrate in various scientific and pharmaceutical fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. improvedpharma.com [improvedpharma.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. scribd.com [scribd.com]
- To cite this document: BenchChem. [Solubility profile of chelidamic acid hydrate in various solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185893#solubility-profile-of-chelidamic-acid-hydrate-in-various-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com